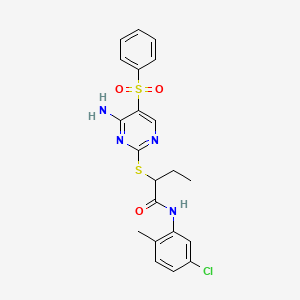![molecular formula C19H22N4O B2835099 3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 903207-26-1](/img/structure/B2835099.png)
3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds . Pyrazolo[1,5-a]pyrimidines are promising medical pharmacophores in structures as potential drugs in the treatment of cancer, as well as inflammatory or viral diseases .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A microwave reactor was used to synthesize a series of novel 3,6-disubstituted or 3-substituted pyrazolo[1,5-a]pyrimidines in a total of 1 hour reaction time over 3 steps . This synthetic approach allows key structural modifications at all the peripheral positions during ring-construction and through subsequent functionalization steps .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Wissenschaftliche Forschungsanwendungen
Antitumor Agents
- Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their in-vitro antitumor activity. These compounds, including those similar to 3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine, have exhibited a broad spectrum of antitumor activity against various tumor cell lines, with specific effectiveness against certain cancer types like breast and ovarian cancer. This suggests potential applications in cancer research and treatment (Rostom, Hassan, & El-Subbagh, 2009)(Rostom et al., 2009).
Anti-inflammatory and Anti-cancer Activities
- Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized using environmentally benign methods and screened for their anti-inflammatory and anti-cancer activities. The results of these screenings have been promising, indicating the potential of these compounds in developing new therapeutic agents for inflammation and cancer (Kaping et al., 2016)(Kaping et al., 2016).
Cytotoxic Agents
- Research on pyrazolo[1,5-a]pyrimidines includes the synthesis and evaluation of these compounds as cytotoxic agents. These compounds have been tested for their effectiveness against cancer cell lines, showing potential as agents in cancer therapy (El-Subbagh et al., 2000)(El-Subbagh et al., 2000).
Selective Inhibitors in Cancer Research
- A series of pyrazolo[1,5-a]pyrimidines have been developed and tested for their selectivity and effectiveness as inhibitors in cancer research. These compounds have shown promising results in inhibiting specific enzymes and pathways relevant to cancer progression (Singleton et al., 2019)(Singleton et al., 2019).
Herbicidal Activities
- Pyrazolo[1,5-a]pyrimidine compounds have also been studied for their potential herbicidal activities. The chemical structure and activity relationship suggest their application in agricultural science for controlling unwanted plant growth (Li et al., 2006)(Li et al., 2006).
Analgesic and Antiparkinsonian Activities
- Some derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their analgesic and antiparkinsonian activities. These studies suggest the potential use of these compounds in the development of new treatments for pain and Parkinson's disease (Amr et al., 2008)(Amr et al., 2008).
Zukünftige Richtungen
The future directions for “3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine” and its derivatives could involve further exploration of their potential as therapeutic agents. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged motif for the development of molecules of biological and pharmaceutical interest . Further investigations could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-14-12-18(22-10-6-3-7-11-22)23-19(21-14)16(13-20-23)15-8-4-5-9-17(15)24-2/h4-5,8-9,12-13H,3,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSXJBKVYUIIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B2835019.png)
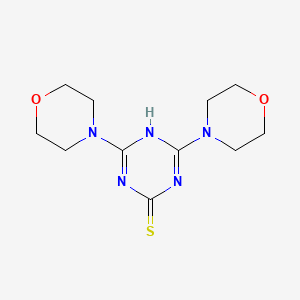
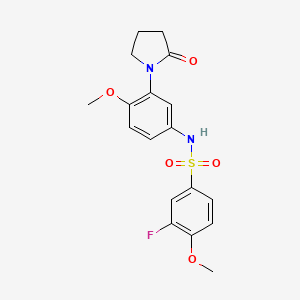

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B2835026.png)
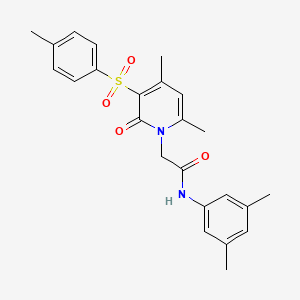
![[3-Amino-5-(3,5-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2835030.png)
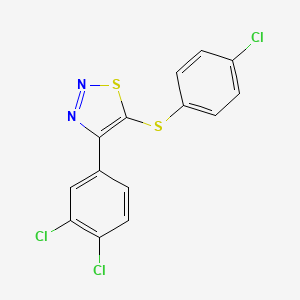

![(Z)-ethyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2835037.png)
